molecular formula C18H15N3O4 B2798185 N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-4-methylbenzamide CAS No. 862808-15-9

N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-4-methylbenzamide

Cat. No.: B2798185
CAS No.: 862808-15-9
M. Wt: 337.335
InChI Key: HMLIAIKSFPTHOB-UHFFFAOYSA-N
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Description

N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-4-methylbenzamide is a useful research compound. Its molecular formula is C18H15N3O4 and its molecular weight is 337.335. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary target of CHEMBL4574893 is currently under investigation. The compound has been found to inhibit human AC1 expressed in HEK293 cells . AC1, or Adenylyl Cyclase 1, is an enzyme that plays a crucial role in the conversion of ATP to cAMP, a second messenger involved in many biological processes.

Mode of Action

It has been observed to decrease a23187-stimulated camp accumulation . This suggests that the compound may act by inhibiting the activity of AC1, thereby reducing the production of cAMP and potentially affecting downstream signaling pathways.

Biochemical Pathways

The biochemical pathways affected by CHEMBL4574893 are likely related to cAMP signaling due to its inhibition of AC1 . cAMP is a key second messenger involved in a variety of cellular processes, including the regulation of glycogen, sugar, and lipid metabolism. By inhibiting AC1 and thus reducing cAMP levels, CHEMBL4574893 could potentially impact these processes.

Result of Action

The molecular and cellular effects of CHEMBL4574893’s action are likely related to its inhibition of AC1 and the subsequent decrease in cAMP levels . This could potentially affect various cellular processes regulated by cAMP, leading to changes in cell function.

Properties

IUPAC Name

N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O4/c1-11-2-4-12(5-3-11)16(22)19-18-21-20-17(25-18)13-6-7-14-15(10-13)24-9-8-23-14/h2-7,10H,8-9H2,1H3,(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMLIAIKSFPTHOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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